molecular formula C8H16N2O2 B2498757 4-Morpholinotetrahydrofuran-3-amine CAS No. 728008-08-0

4-Morpholinotetrahydrofuran-3-amine

Cat. No. B2498757
CAS RN: 728008-08-0
M. Wt: 172.22 g/mol
InChI Key: LVRARYPUYXXYIN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinotetrahydrofuran-3-amine, also known as MTHFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHFA is a heterocyclic compound that contains a morpholine ring and a tetrahydrofuran ring, making it a unique and versatile molecule.

Scientific Research Applications

Synthesis of Aminocoumarins and Pyridones

4-Morpholinotetrahydrofuran-3-amine is used in the synthesis of various aminocoumarins and pyridones. For instance, the reaction of 4-hydroxycoumarin with primary amines, including morpholine, under microwave irradiation leads to the formation of N-substituted 4-aminocoumarins (Stoyanov & Ivanov, 2004).

Antimicrobial Activities

In the field of antimicrobial research, this compound is involved in the synthesis of various derivatives that exhibit antimicrobial activities. For example, certain triazole derivatives synthesized using this compound have shown effective antimicrobial properties against test microorganisms (Bektaş et al., 2007).

Pharmaceutical Significance

This compound's molecular structure, featuring amine and ether functional groups, makes it a significant candidate for developing therapeutic drugs to address a range of medical ailments. Its physicochemical properties, like polarity and solubility, further enhance its utility in drug synthesis (Rupak, Vulichi & Kapur, 2016).

Ion Chromatographic Determination

This compound is detectable through ion chromatography (IC), a technique that is sensitive and selective for its quantification in aqueous solutions. This method has been utilized in the context of water treatment for steam-generating systems (Gilbert, Rioux & Saheb, 1984).

Palladium Catalysis in Chemical Synthesis

The compound is involved in palladium-catalyzed reactions, offering an alternative to traditional SNAr chemistry for preparing certain medicinal chemistry scaffolds, like 4-aminoquinolines (Margolis et al., 2007).

Carbon Steel Corrosion Inhibition

In industrial applications, derivatives of this compound, such as tertiary amines, have been synthesized and demonstrated effectiveness in inhibiting carbon steel corrosion, showing potential as protective agents in industrial settings (Gao, Liang & Wang, 2007).

Carbon Dioxide Capture

Stability studies of morpholine under stripper conditions for carbon dioxide capture have been conducted. The research focuses on the degradation kinetics of morpholine, which is a promising candidate for CO2 capture due to its good absorption characteristics (Mazari et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Morpholinotetrahydrofuran-3-amine can be achieved through a multi-step process involving the protection of functional groups, reduction, and substitution reactions.", "Starting Materials": [ "Tetrahydrofuran", "Morpholine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Chloroform", "Diethyl ether", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in tetrahydrofuran using acetic anhydride and triethylamine to form tetrahydrofuran-2-acetate.", "Step 2: Reduction of the ketone group in tetrahydrofuran-2-acetate using sodium borohydride to form tetrahydrofuran-2-ol.", "Step 3: Protection of the amine group in morpholine using acetic anhydride and triethylamine to form N-acetylmorpholine.", "Step 4: Substitution reaction between tetrahydrofuran-2-ol and N-acetylmorpholine using hydrochloric acid as a catalyst to form 4-(N-acetylmorpholino)tetrahydrofuran-2-ol.", "Step 5: Deprotection of the hydroxyl group in 4-(N-acetylmorpholino)tetrahydrofuran-2-ol using sodium hydroxide to form 4-morpholinotetrahydrofuran-2-ol.", "Step 6: Substitution reaction between 4-morpholinotetrahydrofuran-2-ol and ethylenediamine using chloroform as a solvent and hydrochloric acid as a catalyst to form 4-Morpholinotetrahydrofuran-3-amine." ] }

CAS RN

728008-08-0

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(3S,4S)-4-morpholin-4-yloxolan-3-amine

InChI

InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m1/s1

InChI Key

LVRARYPUYXXYIN-HTQZYQBOSA-N

Isomeric SMILES

C1COCCN1[C@@H]2COC[C@H]2N

SMILES

C1COCCN1C2COCC2N

Canonical SMILES

C1COCCN1C2COCC2N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.